(4-METHYLPIPERIDINO)(2,4,5,6-TETRACHLORO-3-PYRIDYL)METHANONE
Overview
Description
(4-METHYLPIPERIDINO)(2,4,5,6-TETRACHLORO-3-PYRIDYL)METHANONE is a chlorinated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of multiple chlorine atoms and a piperidine moiety makes this compound highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPIPERIDINO)(2,4,5,6-TETRACHLORO-3-PYRIDYL)METHANONE typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The starting material, pyridine, is chlorinated using chlorine gas in the presence of a catalyst. The resulting pentachloropyridine is then reacted with 4-methylpiperidine to yield the final product. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPIPERIDINO)(2,4,5,6-TETRACHLORO-3-PYRIDYL)METHANONE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the chlorinated pyridine ring, it readily undergoes nucleophilic substitution reactions.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Oxidation: It can also undergo oxidation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while reduction can produce a less chlorinated pyridine compound.
Scientific Research Applications
(4-METHYLPIPERIDINO)(2,4,5,6-TETRACHLORO-3-PYRIDYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of (4-METHYLPIPERIDINO)(2,4,5,6-TETRACHLORO-3-PYRIDYL)METHANONE involves its interaction with specific molecular targets. The compound’s chlorinated pyridine ring and piperidine moiety allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: A closely related compound with one additional chlorine atom.
2,3,5,6-tetrachloropyridine: Another similar compound with a different substitution pattern.
Chlorpyrifos: An organophosphate insecticide derived from chlorinated pyridine.
Uniqueness
(4-METHYLPIPERIDINO)(2,4,5,6-TETRACHLORO-3-PYRIDYL)METHANONE is unique due to its specific substitution pattern and the presence of a piperidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(2,4,5,6-tetrachloropyridin-3-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl4N2O/c1-6-2-4-18(5-3-6)12(19)7-8(13)9(14)11(16)17-10(7)15/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCYMOJQWOUART-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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